molecular formula C9H14BNO2S B1394387 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isothiazole CAS No. 1251459-71-8

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isothiazole

Cat. No.: B1394387
CAS No.: 1251459-71-8
M. Wt: 211.09 g/mol
InChI Key: IBFHUXAMFFTLKO-UHFFFAOYSA-N
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Description

Synthesis Analysis

While specific synthesis methods for “4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isothiazole” were not found, related compounds such as “4,4,5,5-Tetramethyl-1,3,2-dioxaborolane” have been used in borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate .


Molecular Structure Analysis

The molecular structure of “4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline” consists of a boron atom bonded to an oxygen atom and a carbon atom, which is part of a larger organic structure .


Chemical Reactions Analysis

“4,4,5,5-Tetramethyl-1,3,2-dioxaborolane” has been used in hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .


Physical and Chemical Properties Analysis

“4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline” is a solid at 20°C, and it has a melting point of 166.0 to 170.0 °C . It is insoluble in water .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis Processes : This compound has been synthesized and characterized in various studies. For instance, Liao et al. (2022) synthesized a related compound, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole, confirming its structure using FT-IR, NMR, and MS spectroscopies, and X-ray diffraction (Liao et al., 2022). Similarly, Ye et al. (2021) synthesized tert-butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate, an important intermediate for 1H-indazole derivatives, and confirmed its structure through various spectroscopic methods and X-ray diffraction (Ye et al., 2021).

  • Density Functional Theory (DFT) Studies : DFT studies have been conducted to calculate the molecular structure of these compounds, which are consistent with X-ray diffraction results. For example, Wu et al. (2021) performed DFT calculations on methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate and related compounds, revealing their physicochemical properties (Wu et al., 2021).

Applications in Polymer and Material Science

  • Electron Transport Materials : Zha Xiangdong et al. (2017) reported an efficient synthesis of electron transport materials using derivatives of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl), demonstrating its application in the materials field, particularly in the development of key intermediates for synthesizing triphenylene-based electron transport materials (Zha Xiangdong et al., 2017).

  • Organic Electron Donors : Bifari and El-Shishtawy (2021) synthesized new organic electron-donors derived from carbazole and phenothiazine, which included 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) as a key functional group. These compounds showed promise as intermediates in various synthetic approaches (Bifari & El-Shishtawy, 2021).

  • Colored Polymers : Welterlich et al. (2012) used 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) derivatives in the synthesis of deeply colored polymers with potential applications in various fields, highlighting the versatility of these compounds in polymer science (Welterlich, Charov, & Tieke, 2012).

Applications in Chemical Sensing and Biochemistry

  • Detection of Hydrogen Peroxide : Lampard et al. (2018) synthesized a series of boronate ester fluorescence probes using 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) derivatives for detecting hydrogen peroxide. These probes showed varied fluorescence responses, demonstrating their potential in chemical sensing (Lampard et al., 2018).

  • In Vivo Monitoring of Reactive Oxygen Species : Luo et al. (2022) reported the design of an electrochemical microsensor for in vivo monitoring of hydrogen peroxide in Parkinson's disease mouse brain, using derivatives of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl), highlighting its significance in biomedical research (Luo et al., 2022).

Safety and Hazards

“4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline” can cause skin and eye irritation . Safety measures include wearing protective gloves, eye protection, face protection, and washing skin thoroughly after handling .

Properties

IUPAC Name

4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14BNO2S/c1-8(2)9(3,4)13-10(12-8)7-5-11-14-6-7/h5-6H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBFHUXAMFFTLKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CSN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14BNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1251459-71-8
Record name 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isothiazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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